molecular formula C14H12N2O2 B11960136 (3-Nitro-benzylidene)-m-tolyl-amine CAS No. 17064-94-7

(3-Nitro-benzylidene)-m-tolyl-amine

Cat. No.: B11960136
CAS No.: 17064-94-7
M. Wt: 240.26 g/mol
InChI Key: IKEMYBPABLTSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Nitro-benzylidene)-m-tolyl-amine” is a Schiff base synthesized via the condensation of 3-nitrobenzaldehyde with m-toluidine. Schiff bases are characterized by their imine (-C=N-) linkage and are widely studied for their applications in coordination chemistry, catalysis, and biological activity. The nitro group (-NO₂) at the 3-position of the benzylidene moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

CAS No.

17064-94-7

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O2/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14(9-12)16(17)18/h2-10H,1H3

InChI Key

IKEMYBPABLTSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitro-benzylidene)-m-tolyl-amine typically involves the condensation reaction between 3-nitrobenzaldehyde and m-toluidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Nitro-benzylidene)-m-tolyl-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

(3-Nitro-benzylidene)-m-tolyl-amine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has potential antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.

    Industry: It can be used as a corrosion inhibitor for metals in acidic environments.

Mechanism of Action

The mechanism of action of (3-Nitro-benzylidene)-m-tolyl-amine involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt the cell membrane of bacteria, leading to cell death. In anticancer research, the compound may inhibit the proliferation of cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

p-Methoxybenzylidene-(3-methylphenyl)-amine (C₁₅H₁₅NO): Substituent: Methoxy (-OCH₃) group (electron-donating) vs. nitro (-NO₂) group (electron-withdrawing) in the target compound. In contrast, the nitro group reduces electron density, favoring electrophilic substitution at meta/para positions . Molecular Weight: 225.28 g/mol (methoxy derivative) vs. ~254.25 g/mol (estimated for (3-nitro-benzylidene)-m-tolyl-amine, C₁₄H₁₂N₂O₂).

Benzyl-m-tolyl-amine (C₁₄H₁₅N):

  • Structure : Lacks the imine (-C=N-) bond and nitro group.
  • Reactivity : Primarily undergoes alkylation or arylation reactions, as demonstrated in cyclometalated iridium complex-catalyzed N-alkylation studies .

N-Methyl-m-toluidine (C₈H₁₁N):

  • Physical Properties : Boiling point 206–207°C, insoluble in water but miscible with oxygenated solvents .
  • Comparison : The absence of both the nitro group and benzylidene moiety limits its utility in conjugation-dependent applications (e.g., coordination chemistry).

Substituent Effects on Reactivity

  • Nitro Group : Increases electrophilicity of the imine bond, enhancing susceptibility to nucleophilic attack compared to methoxy-substituted analogs .

Data Tables

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
This compound* C₁₄H₁₂N₂O₂ ~254.25 -NO₂ (3-position) Not reported
p-Methoxybenzylidene-(3-methylphenyl)-amine C₁₅H₁₅NO 225.28 -OCH₃ (para) Not reported
Benzyl-m-tolyl-amine C₁₄H₁₅N 193.28 None (simple amine) Not reported
N-Methyl-m-toluidine C₈H₁₁N 121.18 -CH₃ (N-methyl) 206–207

*Estimated based on structural analogs.

Table 2: Substituent Effects on Electronic Properties

Compound Substituent Type Electronegativity Impact (Pauling Scale) Chemical Shift Trends (δ)
This compound -NO₂ (electron-withdrawing) High (3.0) Downfield shifts in NMR due to deshielding
p-Methoxybenzylidene-(3-methylphenyl)-amine -OCH₃ (electron-donating) Moderate (2.5) Upfield shifts in NMR due to shielding

Research Findings

Synthetic Utility : The nitro group in this compound may facilitate coordination with transition metals (e.g., Ir, Pd), as seen in related amine complexes used in catalytic N-alkylation .

Solubility : Compared to N-methyl-m-toluidine (water-insoluble ), the nitro-Schiff base likely exhibits even lower aqueous solubility due to increased hydrophobicity and planar rigidity.

Notes

  • Limitations: Direct experimental data for this compound are scarce; comparisons rely on structurally related compounds.
  • Further Research: Computational studies (e.g., DFT) could quantify electronic effects, and synthetic trials could validate reactivity predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.